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Compound of Interest

Compound Name:
4-Hydroxymethylpiperidine

hydrochloride

CAS No.: 90748-01-9

Cat. No.: B3021614 Get Quote

Executive Summary
4-Hydroxymethylpiperidine hydrochloride (CAS: 30221-72-6) is a critical pharmacophore in

medicinal chemistry, serving as a scaffold for muscarinic antagonists, antihistamines, and

peptide mimetics. Its structural integrity is often assumed but rarely rigorously validated in

early-phase discovery, leading to downstream failures due to regioisomeric contamination (2-

or 3-isomers).

This guide provides a definitive, self-validating workflow for the structural elucidation of 4-

hydroxymethylpiperidine HCl. Unlike standard datasheets, this protocol emphasizes the

causality of analytical signals—specifically how to use magnetic symmetry to rule out isomers

and how to confirm the hydrochloride salt formation.

Chemical Identity & Theoretical Framework
Before initiating spectral acquisition, we must establish the theoretical expectations for the

molecule in its salt form.
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Property Specification

IUPAC Name Piperidin-4-ylmethanol hydrochloride

CAS Number 30221-72-6

Molecular Formula

Molecular Weight 151.63 g/mol (Salt); 115.17 g/mol (Free Base)

Symmetry Elements plane of symmetry passing through N1 and C4

Structural Visualization
The following diagram illustrates the atom numbering and the critical plane of symmetry that

dictates the NMR spectral complexity.
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Figure 1: Connectivity of 4-Hydroxymethylpiperidine HCl. Note the symmetry: C2 is equivalent

to C6, and C3 is equivalent to C5.[1]

Analytical Strategy: The "Why" Behind the Protocol
To validate this structure, we cannot simply match a library spectrum. We must prove two

specific hypotheses:

Regiochemistry: The hydroxymethyl group is at position 4, not 2 or 3.

Salt Formation: The nitrogen is protonated.

The Logic of Differentiation
The primary tool for distinguishing the 4-isomer from the 2- and 3-isomers is Magnetic

Equivalence derived from symmetry.

4-Isomer: Possesses a plane of symmetry. C2 and C6 are chemically equivalent; C3 and C5

are chemically equivalent.[1]

Result: Simplified

C NMR (5 unique carbon signals).

2- or 3-Isomers: Lacks a plane of symmetry (chiral centers introduced). All ring carbons are

unique.

Result: Complex

C NMR (6 unique ring carbon signals).

Spectroscopic Elucidation (NMR)[2][3][4][5]
Sample Preparation

Solvent: DMSO-
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is preferred over

.

Reasoning:

causes rapid exchange of the labile OH and

protons, erasing their signals. DMSO-

preserves these signals, allowing observation of the ammonium protons (confirming salt
form) and the hydroxyl coupling.

Concentration: 10-15 mg in 0.6 mL solvent.

C NMR Assignment (75-100 MHz)
This is the definitive test for regiochemistry.

Carbon Position
Chemical Shift (

, ppm)
Signal Type Diagnostic Logic

C2, C6 43.0 - 44.5 High Intensity
Equivalence proves

symmetry (4-subst).

C3, C5 25.5 - 27.0 High Intensity
Equivalence proves

symmetry.

C4 33.0 - 35.0 Low Intensity
Methine carbon

(branch point).

C7 (

-OH)
63.0 - 65.0 Medium

Deshielded by

Oxygen.

Interpretation: If you observe more than 4 signals in the aliphatic region (excluding solvent), the

sample contains regioisomers (2- or 3-substituted) or impurities.

H NMR Assignment (300-400 MHz)
The proton spectrum confirms the salt form and the equatorial preference of the substituent.
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Proton
Shift (

, ppm)
Multiplicity

Coupling (

)

Structural
Insight

8.5 - 9.2 Broad Singlet -

Confirms HCl

salt. Disappears

with

shake.

OH 4.5 - 4.7 Triplet ~5 Hz
Coupling to

confirms alcohol.

H2, H6 (eq) 3.2 - 3.3 Broad Doublet ~12 Hz
Deshielded by

.

H7 (

O)
3.2 - 3.35 Doublet/Triplet -

Overlaps often

with H2/H6.

H2, H6 (ax) 2.7 - 2.9 Triplet (td) ~12 Hz

Large

geminal/axial

couplings.

H4 1.6 - 1.8 Multiplet -
The "hinge"

proton.

H3, H5 1.3 - 1.5 Multiplet -
Shielded beta-

protons.

Critical Observation: The large splitting (~12 Hz) of the axial protons at C2/C6 indicates the ring

is locked in a chair conformation with the bulky hydroxymethyl group in the equatorial position

to minimize 1,3-diaxial strain.

Mass Spectrometry & Salt Confirmation
While NMR solves the connectivity, MS confirms the molecular weight and the counter-ion.

ESI-MS (Positive Mode)
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Target Ion:

(Free base mass + 1)

Expected m/z: 116.1 Da

Interpretation: The instrument detects the cationic piperidine. The HCl is dissociated.

Fragmentation Pattern (MS/MS)
Fragmentation provides a "fingerprint" for the piperidine ring.

Parent: 116.1 m/z

Loss of

: 98.1 m/z (Characteristic of alcohols).

Loss of

: 85.1 m/z (Cleavage of the side chain).

Ring Cleavage: 56-57 m/z (Typical retro-Diels-Alder type fragmentation of piperidines).

Chloride Counter-ion Test (Wet Chem Validation)
Since ESI+ is blind to

, use a silver nitrate precipitation test.

Protocol: Dissolve 5 mg sample in water

Add 2 drops 0.1M

.

Result: Immediate white precipitate (

) confirms the hydrochloride salt.

Elucidation Workflow Diagram
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The following decision tree outlines the logical steps to confirm the structure and reject

isomers.

Crude Sample
(White Solid)

Solubility Test
(Water/DMSO)

ESI-MS (+)
m/z = 116.1?

AgNO3 Test
Precipitate?

Mass OK

13C NMR
Count Aliphatic Peaks

Salt Confirmed

Peak Count Decision

4 Peaks (Symmetry)
= 4-Isomer

Count = 4 (+Solvent)

>4 Peaks (No Symmetry)
= 2- or 3-Isomer

Count > 4

VALIDATED STRUCTURE
4-Hydroxymethylpiperidine HCl
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Figure 2: Logical decision tree for structural validation and isomer differentiation.

Quality Control & Impurity Profiling
In drug development, the purity of this starting material is paramount.

Common Impurities
Regioisomers (2- or 3-hydroxymethyl): Arise from non-selective reduction of pyridine

precursors. Detected via

C NMR (extra peaks).[2]

Pyridine analogs: Result of incomplete hydrogenation. Detected via aromatic proton signals

(7.0 - 8.5 ppm) in

H NMR.[3]

Inorganic Salts: Detected via Sulfated Ash test or Elemental Analysis.

Recommended Release Specification
Appearance: White to off-white crystalline solid.

Identity (IR/NMR): Conforms to structure.

Assay (Titration): 98.0% - 102.0% (using

titration for chloride content).

Melting Point: 163-165°C (Decomposition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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